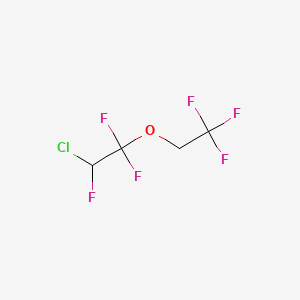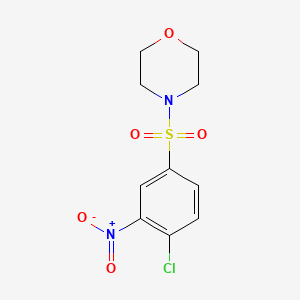
2,3,3,3-tetrafluoropropanoic Acid
Overview
Description
2,3,3,3-Tetrafluoropropanoic acid is a fluorinated organic compound with the molecular formula C3H2F4O2. It is a valuable chemical used in various fields due to its unique properties, such as high thermal stability and reactivity. This compound is often utilized as a building block in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2,3,3,3-tetrafluoropropanoic Acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s widespread environmental distribution, high bioaccumulation capability, and human exposure have caused great concern . Its potential toxicity and health risk are still largely unknown .
Biochemical Analysis
Biochemical Properties
2,3,3,3-Tetrafluoropropanoic Acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in oxidative dehalogenation processes. This interaction leads to the formation of metabolites like 2,3,3,3-tetrafluoropropionaldehyde and 3,3,3-trifluoropyruvaldehyde . Additionally, this compound can conjugate with glutathione through the action of glutathione S-transferase, forming products like S-(2,3,3,3-tetrafluoropropenyl)-glutathione . These interactions highlight the compound’s role in detoxification and metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving rodent models, exposure to this compound resulted in changes in liver weight and peroxisome proliferation . It also affected T cell-dependent antibody responses and splenic lymphocyte subpopulations, indicating its impact on the immune system
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound undergoes oxidative dehalogenation catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular nucleophiles, including glutathione, resulting in conjugation products. This mechanism underscores the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound in rodent models led to sustained changes in liver weight and immune responses . These findings suggest that the temporal dynamics of the compound’s effects are crucial for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . For example, high doses of the compound have been associated with increased liver weight and peroxisome proliferation in rodents . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 and glutathione S-transferase . The compound undergoes oxidative dehalogenation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s detoxification and clearance from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated nature may influence its localization and accumulation in certain tissues . Understanding these transport mechanisms is critical for predicting the compound’s biodistribution and potential effects on different organs.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its biochemical effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoropropanoic acid typically involves the fluorination of propionic acid derivatives. One common method is the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions using a catalyst. This process yields high-purity this compound with a molar yield of up to 96% . The reaction conditions are mild, and the process is simple and environmentally friendly.
Industrial Production Methods
Industrial production of this compound often involves the use of readily available raw materials and efficient catalytic processes. The use of N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine as a fluorination reagent is common, and the by-products are effectively managed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, esters, and other functionalized compounds .
Scientific Research Applications
2,3,3,3-Tetrafluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty materials
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but differs in the position of fluorine atoms.
3,3,3-Trifluoropropionic acid: Contains one less fluorine atom.
2,2-Difluoropropionic acid: Contains two fluorine atoms instead of four.
Uniqueness
2,3,3,3-Tetrafluoropropanoic acid is unique due to its high fluorine content and specific arrangement of fluorine atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability and reactivity .
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKYZQLMEPJAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382170 | |
| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359-49-9 | |
| Record name | 2,3,3,3-Tetrafluoropropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3,3-TETRAFLUOROPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing tetrafluorinated analogs of fenoprofen and ketoprofen?
A1: Fenoprofen and ketoprofen belong to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Synthesizing their tetrafluorinated analogs is of interest because introducing fluorine atoms into a drug molecule can significantly alter its pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. [] The research aims to explore whether these modifications in the tetrafluorinated analogs lead to improved therapeutic profiles compared to the parent drugs.
Q2: How were the tetrafluorinated analogs of fenoprofen and ketoprofen synthesized in the study?
A2: The research employed electrochemical carboxylation as the key synthetic strategy. [] Pentafluoroethylarenes, serving as the starting materials, underwent electrochemical carboxylation to yield the desired 2,3,3,3-tetrafluoro-2-(3-phenoxyphenyl)-propanoic acid (tetrafluorinated fenoprofen) and 2-(3-benzoylphenyl)-2,3,3,3-tetrafluoropropanoic acid (tetrafluorinated ketoprofen). This method offers a potentially efficient and controlled approach for introducing the carboxyl group and constructing the target tetrafluorinated analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















